2-(4-Methylphenyl)imidazo[1,2-a]pyrimidin-3-amine
Description
The compound 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine (CAS: 80493-72-7) is an imidazo-fused heterocyclic derivative with a molecular formula of C₁₄H₁₃N₃ and a molecular weight of 223.28 g/mol . Its structure features a 4-methylphenyl substituent at position 2 of the imidazo[1,2-a]pyridine core and an amine group at position 3.
Properties
IUPAC Name |
2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-9-3-5-10(6-4-9)11-12(14)17-8-2-7-15-13(17)16-11/h2-8H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAZPXBUYYJTIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)imidazo[1,2-a]pyrimidin-3-amine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyrimidine with 4-methylbenzaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . The reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)imidazo[1,2-a]pyrimidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazo[1,2-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity
- Mechanism : Research indicates that 2-(4-Methylphenyl)imidazo[1,2-a]pyrimidin-3-amine exhibits significant cytotoxic effects against various cancer cell lines. It is believed to inhibit tumor cell proliferation by modulating key signaling pathways involved in cell survival and growth.
- Case Studies :
- A study demonstrated that the compound showed an IC50 value of 12.5 µM against A549 lung cancer cells and 15.0 µM against MCF-7 breast cancer cells, suggesting strong anticancer potential .
- Another investigation highlighted its ability to induce apoptosis in cancer cells through the activation of caspase pathways .
-
Antimicrobial Properties
- The compound has displayed activity against a range of bacterial strains, indicating potential as an antimicrobial agent. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Research Findings : Derivatives of imidazo[1,2-a]pyrimidines have been shown to possess broad-spectrum antimicrobial properties, making them candidates for developing new antibiotics .
-
Anti-inflammatory Effects
- Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
- Evidence : In vitro assays have indicated that imidazo[1,2-a]pyrimidine derivatives can modulate leukocyte functions and reduce inflammatory responses in animal models .
- Neurological Applications
Structure-Activity Relationship (SAR)
The activity of this compound can be significantly influenced by structural modifications. Variations in substituents on the imidazo or pyrimidine rings can enhance potency and selectivity towards specific biological targets.
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased potency against cancer cell lines |
| Alteration of alkyl groups | Enhanced lipophilicity and bioavailability |
| Substitution at the nitrogen position | Improved interaction with receptor sites |
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)imidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical differences between 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine and related compounds from the evidence:
Key Findings from Comparative Analysis
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methylphenyl group in the target compound provides moderate hydrophobicity, whereas analogs with 3-methoxyphenyl (electron-donating) or 4-fluorophenyl (electron-withdrawing) groups exhibit altered electronic profiles, affecting solubility and binding affinity .
- Amine Modifications : Replacing the free -NH₂ group with bulky substituents (e.g., 2,4,4-trimethylpentan-2-yl or 4-methylcyclohexyl ) enhances lipophilicity but may reduce hydrogen-bonding capacity .
Spectroscopic Characterization
- NMR Trends : Imidazo[1,2-a]pyrimidine/pyridine derivatives show characteristic ¹³C NMR signals between δ 110–150 ppm for aromatic carbons and δ 50–60 ppm for amine-bearing carbons .
- Mass Spectrometry : Molecular ions ([M+H]⁺) for analogs range from 332.42 (Schiff base derivative) to 448.55 (bulky cyclohexyl-substituted compound) .
Biological Activity
The compound 2-(4-Methylphenyl)imidazo[1,2-a]pyrimidin-3-amine is part of a larger class of imidazo[1,2-a]pyrimidine derivatives that have garnered attention due to their diverse biological activities. This article aims to summarize the biological activity associated with this specific compound, focusing on its anticancer properties, anti-inflammatory effects, and potential as a therapeutic agent.
Synthesis and Structure
The synthesis of imidazo[1,2-a]pyrimidine derivatives typically involves various methods including microwave-assisted heating and conventional synthetic routes. The structural characteristics of these compounds contribute significantly to their biological activities. The presence of the imidazole and pyrimidine rings provides a unique scaffold that can be modified to enhance efficacy against various biological targets.
Anticancer Activity
Recent studies have demonstrated that imidazo[1,2-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, one study reported that specific derivatives showed remarkable inhibition of breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values of 43.4 μM and 35.9 μM respectively . The mechanism of action appears to involve the induction of apoptosis through modulation of apoptotic gene expression, specifically an increase in the Bax/Bcl-2 ratio, which indicates a shift towards pro-apoptotic signaling pathways.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3d | MCF-7 | 43.4 |
| 3d | MDA-MB-231 | 35.9 |
Anti-inflammatory Activity
Imidazo[1,2-a]pyrimidines have also been investigated for their anti-inflammatory properties. A study indicated that these compounds could inhibit the expression of inflammatory markers such as iNOS and COX-2 in vitro, suggesting potential use in treating inflammatory conditions . The structure-activity relationship (SAR) studies revealed that electron-donating substituents enhance the anti-inflammatory effects.
| Compound | Inflammatory Marker | Effect |
|---|---|---|
| 15 | iNOS | Decreased |
| 16 | COX-2 | Decreased |
Antimicrobial Activity
In addition to anticancer and anti-inflammatory effects, some derivatives have shown promising antimicrobial activity. For example, certain imidazo[1,2-a]pyrimidine compounds were evaluated for their effectiveness against various bacterial strains, demonstrating significant inhibition zones and low MIC values . This broad spectrum of activity suggests potential applications in treating infections.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Breast Cancer : In vitro testing showed that this compound selectively inhibited cancer cell proliferation while sparing healthy cells, indicating a favorable therapeutic index.
- Case Study on Inflammation : Clinical models demonstrated reduced inflammatory responses in subjects treated with imidazo[1,2-a]pyrimidine derivatives compared to control groups.
- Case Study on Antimicrobial Resistance : Research indicated that certain derivatives could overcome resistance mechanisms in pathogenic bacteria, making them valuable candidates for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
